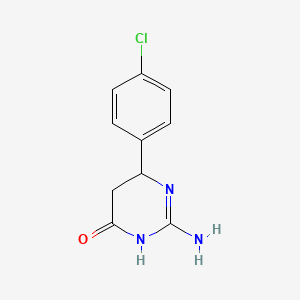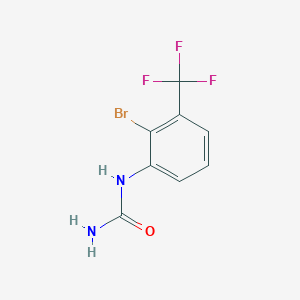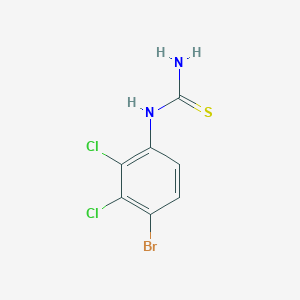
4-Bromo-2,3-dichlorophenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dichlorophenylthiourea is an organic compound with the molecular formula C7H4BrCl2N2S This compound is characterized by the presence of bromine, chlorine, and thiourea functional groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorophenylthiourea typically involves the reaction of 4-bromo-2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
4-Bromo-2,3-dichloroaniline+Thiourea→this compound
The reaction conditions often include:
Solvent: Ethanol or water
Temperature: 60-80°C
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Purification of 4-bromo-2,3-dichloroaniline and thiourea.
Reaction: Conducting the reaction in large reactors with controlled temperature and pH.
Purification: Crystallization or recrystallization to obtain pure this compound.
化学反応の分析
Types of Reactions
4-Bromo-2,3-dichlorophenylthiourea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthioureas.
科学的研究の応用
4-Bromo-2,3-dichlorophenylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 4-Bromo-2,3-dichlorophenylthiourea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
類似化合物との比較
Similar Compounds
- 4-Bromo-2,6-dichlorophenylthiourea
- 4-Bromo-2,4-dichlorophenylthiourea
- 4-Bromo-3,5-dichlorophenylthiourea
Uniqueness
4-Bromo-2,3-dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
特性
分子式 |
C7H5BrCl2N2S |
|---|---|
分子量 |
300.00 g/mol |
IUPAC名 |
(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) |
InChIキー |
RDUZRJKWNVBXRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


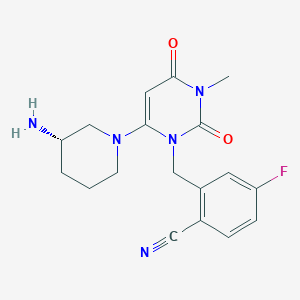
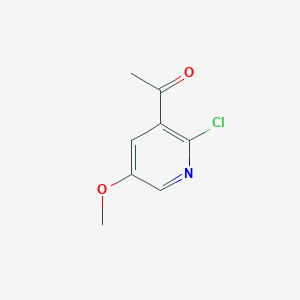
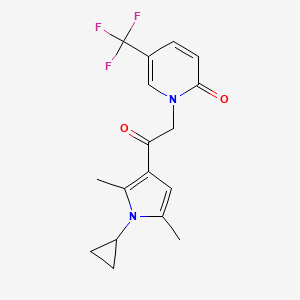
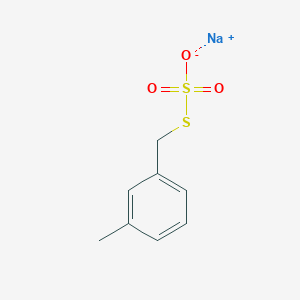
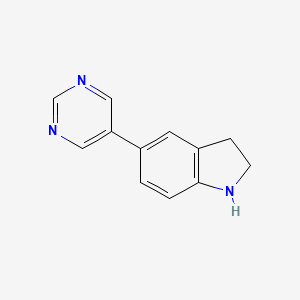
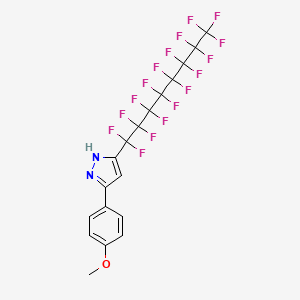
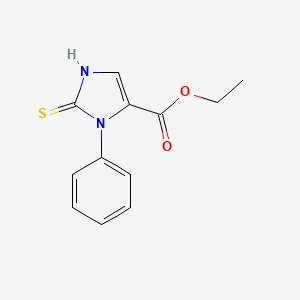
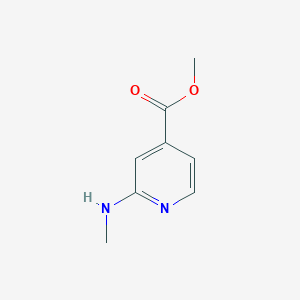
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)
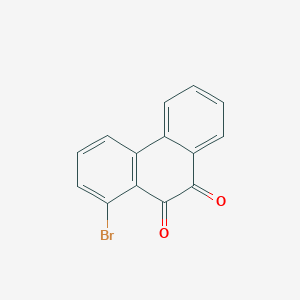
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
